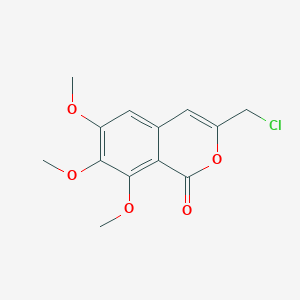![molecular formula C12H15NO3 B14511029 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile CAS No. 63347-58-0](/img/structure/B14511029.png)
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile is an organic compound characterized by its unique structure, which includes multiple alkyne and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of propargyl alcohol with an appropriate halide to form the propargyl ether intermediate. This intermediate is then subjected to further reactions involving alkynylation and etherification to achieve the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction of the nitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the nitrile group can act as an electrophile, reacting with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile is unique due to its combination of multiple alkyne and ether linkages, which provide versatility in chemical reactions and applications. Its structure allows for diverse functionalization, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
63347-58-0 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-[4-(1-prop-2-ynoxyethoxy)but-2-ynoxy]propanenitrile |
InChI |
InChI=1S/C12H15NO3/c1-3-8-15-12(2)16-11-5-4-9-14-10-6-7-13/h1,12H,6,8-11H2,2H3 |
InChI-Schlüssel |
QSCPHYXNLFQPJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCC#C)OCC#CCOCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


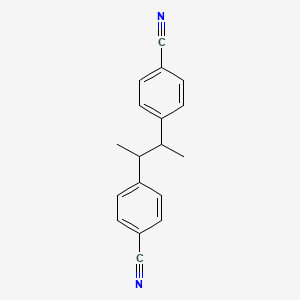
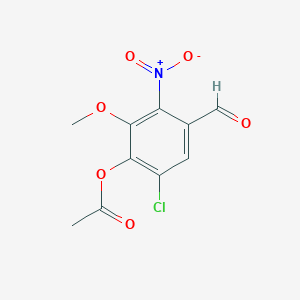
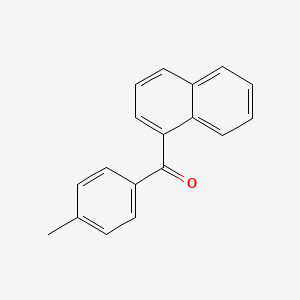
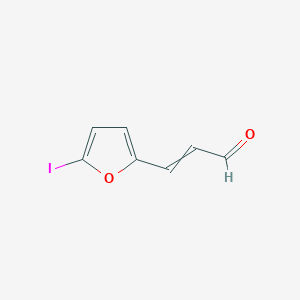
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
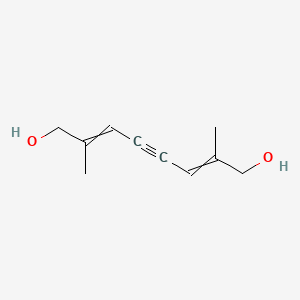
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
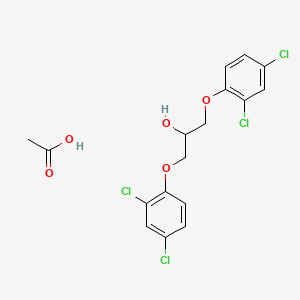
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
